molecular formula C9H8ClNO B1604653 3-Chloro-4-ethoxybenzonitrile CAS No. 916596-02-6

3-Chloro-4-ethoxybenzonitrile

Cat. No. B1604653
M. Wt: 181.62 g/mol
InChI Key: XEOUAHORYSGJPD-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxybenzonitrile is an organic compound that belongs to the family of substituted benzonitriles . It has a molecular formula of C9H8ClNO and a molecular weight of 181.62 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-ethoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a nitrile group . The InChI string is InChI=1S/C9H8ClNO/c1-2-12-9-4-3-7 (6-11)5-8 (9)10/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxybenzonitrile has several computed properties. It has a XLogP3 value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 181.0294416 g/mol . The topological polar surface area is 33 Ų .

Scientific Research Applications

  • Pharmaceutical Research : This compound could be used in the synthesis of new drugs or in the study of existing ones. The specific application would depend on the drug being studied and the research question being asked .

  • Material Science : In material science, this compound could be used in the development of new materials or in the study of existing ones. Again, the specific application would depend on the material being studied and the research question being asked .

  • Chemical Synthesis : This compound could be used as a reagent in various chemical reactions. The specific reactions and the products of these reactions would depend on the other reagents used and the conditions of the reaction .

  • Analytical Chemistry : This compound could be used in analytical chemistry as a standard or as a tracer. The specific application would depend on the analytical technique being used and the substance being analyzed .

  • Biological Research : In biological research, this compound could be used in the study of biological systems or processes. The specific application would depend on the biological system or process being studied .

  • Environmental Science : This compound could be used in environmental science to study its behavior in the environment or its effects on organisms. The specific application would depend on the environmental context and the organisms being studied .

  • Pharmaceutical Research : This compound could be used in the synthesis of new drugs or in the study of existing ones. The specific application would depend on the drug being studied and the research question being asked .

  • Material Science : In material science, this compound could be used in the development of new materials or in the study of existing ones. Again, the specific application would depend on the material being studied and the research question being asked .

  • Chemical Synthesis : This compound could be used as a reagent in various chemical reactions. The specific reactions and the products of these reactions would depend on the other reagents used and the conditions of the reaction .

  • Analytical Chemistry : This compound could be used in analytical chemistry as a standard or as a tracer. The specific application would depend on the analytical technique being used and the substance being analyzed .

  • Biological Research : In biological research, this compound could be used in the study of biological systems or processes. The specific application would depend on the biological system or process being studied .

  • Environmental Science : This compound could be used in environmental science to study its behavior in the environment or its effects on organisms. The specific application would depend on the environmental context and the organisms being studied .

properties

IUPAC Name

3-chloro-4-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOUAHORYSGJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649715
Record name 3-Chloro-4-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxybenzonitrile

CAS RN

916596-02-6
Record name 3-Chloro-4-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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